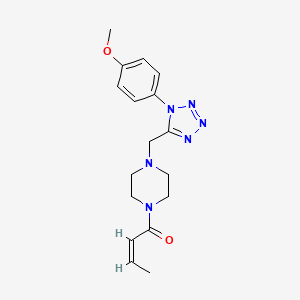

(Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a synthetic compound that belongs to the class of tetrazole derivatives. These compounds are recognized for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, particularly the incorporation of the tetrazole ring and piperazine moiety, suggests potential interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-methoxyphenylhydrazine with sodium azide under reflux conditions.

- Alkylation : The resulting tetrazole is then alkylated using an appropriate alkylating agent.

- Piperazine Attachment : The piperazine moiety is introduced through a coupling reaction with a suitable piperazine derivative.

- Final Modifications : Adjustments are made to achieve the desired enone structure.

This compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. A study reported that certain tetrazole derivatives demonstrated an 8–16-fold increase in growth inhibition compared to standard treatments .

Anticancer Activity

The anticancer potential of tetrazole derivatives has been widely investigated. In vitro studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines. For example, a series of halogenated tetrazoles were tested for their cytotoxic effects, revealing significant activity against various cancer cell lines, with IC50 values indicating potent inhibitory effects . The mechanism often involves the disruption of cell cycle progression and induction of programmed cell death.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor sites, thereby modulating their activity . This interaction can inhibit critical pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar tetrazole compounds:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives containing tetrazole and piperazine structures exhibit significant antimicrobial properties. A study evaluating various synthesized compounds similar to (Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one found moderate to good activity against several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of both the tetrazole and piperazine structures enhances antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .

Anticancer Activity

Tetrazole derivatives have been studied for their anticancer properties. Research has shown that certain compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. The unique structural features of this compound may contribute to its potential as an anticancer agent.

Case Studies

Several studies have explored the applications of compounds similar to this compound:

Study 1: Antimicrobial Evaluation

A series of novel tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. The results indicated that compounds with higher substitution on the tetrazole ring exhibited increased antibacterial activity compared to those with simpler structures .

Study 2: Anticancer Mechanisms

Research focused on the mechanism of action of tetrazole-containing compounds revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to their ability to interact with specific biochemical pathways involved in cell proliferation and survival .

Analyse Des Réactions Chimiques

Nucleophilic Additions to the α,β-Unsaturated Ketone

The conjugated enone system (C=O and C=C) undergoes nucleophilic additions, particularly Michael additions. For example:

-

Reaction with amines : The β-carbon of the enone reacts with primary or secondary amines to form β-amino ketone derivatives.

-

Thiol addition : Thiols (e.g., 1H-tetrazole-5-thiol) attack the β-position, forming thioether-linked adducts (observed in structurally analogous compounds) .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Michael addition | Ethanol, reflux, TEA | β-Amino/thioether ketone derivatives |

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride or sulfonyl chlorides acylate the secondary amine, forming amides or sulfonamides .

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, TEA, DCM | 1-Acetylpiperazine derivative | |

| Sulfonation | 4-Methoxyphenylsulfonyl chloride | Piperazine sulfonamide |

Tetrazole Reactivity

The tetrazole group exhibits dual reactivity:

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via N-donor sites, forming stable complexes .

-

Click chemistry : Participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming triazole hybrids .

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| Cycloaddition | Cu(I), DMSO, RT | Triazole-linked pharmacophores | |

| Metal coordination | ZnCl₂, methanol | Metal-organic frameworks (MOFs) |

Redox Reactions of the Enone System

The α,β-unsaturated ketone undergoes selective reductions:

-

Catalytic hydrogenation : Pd/C in ethanol reduces the C=C bond to form a saturated ketone .

-

NaBH₄ reduction : Stereoselective reduction yields allylic alcohols, though the (Z)-configuration may influence diastereoselectivity .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, with the tetrazole ring undergoing retro-cycloaddition to release nitrogen gas.

-

Photoreactivity : UV exposure induces cis-trans isomerization of the enone system, though the (Z)-form is stabilized by conjugation.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Thermal decomposition | >200°C | N₂ atmosphere | |

| Log P | ~3.5 | Octanol-water partition |

Propriétés

IUPAC Name |

(Z)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-3-4-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(25-2)8-6-14/h3-8H,9-13H2,1-2H3/b4-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNDQLGQUJNZJS-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.